5-Chlorobiphenyl-2-boronic Acid
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Overview
Description
5-Chlorobiphenyl-2-boronic Acid is a boronic acid derivative with the molecular formula C12H10BClO2 and a molecular weight of 232.47 g/mol . This compound is part of the boronic acid series and is known for its luminescent properties, making it useful in organic electroluminescent materials and devices .
Preparation Methods
The synthesis of 5-Chlorobiphenyl-2-boronic Acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 5-chlorobiphenyl with a boronic acid derivative in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .
Chemical Reactions Analysis
5-Chlorobiphenyl-2-boronic Acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Substitution: The boronic acid group can be substituted with various electrophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions depend on the specific conditions and reagents used but often include biphenyl derivatives and phenols .
Scientific Research Applications
5-Chlorobiphenyl-2-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorobiphenyl-2-boronic Acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition . The boronic acid group can undergo reversible covalent bonding with diols, which is a key feature in its use as a sensor .
Comparison with Similar Compounds
5-Chlorobiphenyl-2-boronic Acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Similar in structure but lacks the chlorine substituent, making it less reactive in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group, which provides different reactivity and applications in organic synthesis.
5-Chloro-2-hydroxyphenylboronic Acid: Similar in structure but contains a hydroxyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of a chlorine substituent and a boronic acid group, which provides distinct reactivity and applications in various fields .
Properties
CAS No. |
2226739-30-4 |
---|---|
Molecular Formula |
C12H10BClO2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
(4-chloro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-10-6-7-12(13(15)16)11(8-10)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
USYCVMIVHUOLLP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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